Enhanced Target Potency: 24.6-Fold Improvement in Human 11β-HSD1 Inhibition vs. Curcumin
In a direct comparative study, 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (designated as compound 6) demonstrated significantly higher potency against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) compared to curcumin [1]. The compound achieved a nanomolar IC50 value, representing a 24.6-fold improvement over curcumin. Importantly, it also showed complete selectivity over the related 11β-HSD2 isoform, a critical feature for avoiding off-target mineralocorticoid effects [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 93 nM (0.093 µM) for human 11β-HSD1 |
| Comparator Or Baseline | Curcumin: IC50 = 2.29 µM for human 11β-HSD1 |
| Quantified Difference | 24.6-fold more potent than curcumin |
| Conditions | In vitro enzyme assay using intact cells expressing human 11β-HSD1. |
Why This Matters
This >24-fold increase in potency and absolute isoform selectivity is a quantifiable advantage for research focused on metabolic disorders, making this compound a more suitable tool than curcumin for interrogating 11β-HSD1 pathways.
- [1] Curcumin as a Potent and Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase 1: Improving Lipid Profiles in High-Fat-Diet-Treated Rats. PLoS ONE, 2013, 8(3): e57276. View Source
